molecular formula C21H22N4O4 B2891599 3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396683-18-3

3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2891599
CAS RN: 1396683-18-3
M. Wt: 394.431
InChI Key: WAQRLTDKFXZKMY-UHFFFAOYSA-N
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Description

3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential in the field of medicinal chemistry. This compound is known to have various biochemical and physiological effects, and its mechanism of action is still under investigation.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A series of compounds incorporating the 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and characterized. These compounds have been evaluated for their antimicrobial properties against various strains of bacteria and fungi. For instance, Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives and screened them for antibacterial and antifungal activities, revealing significant correlations in their effectiveness against specific microbial strains (Desai & Dodiya, 2014). Similarly, compounds have been evaluated for their potential protoporphyrinogen oxidase inhibition, which is a target for herbicide action and has implications in medical research for its role in heme biosynthesis (Matringe et al., 1989).

Chemical Characterization and Biological Evaluation

The chemical characterization, including IR, NMR, and mass spectra, of synthesized compounds, provides essential insights into their structural attributes, which are crucial for understanding their biological activities. This characterization facilitates the evaluation of these compounds' biological activities, particularly their antimicrobial effects. The synthesis process often involves novel methods, such as the use of microwave irradiation, which can enhance the efficiency of the synthesis process and lead to the discovery of compounds with notable biological activities (Deohate & Palaspagar, 2020).

Potential Therapeutic Applications

Beyond antimicrobial properties, these compounds are also investigated for their potential therapeutic applications, including as antidepressants, nootropic agents, and in the treatment of various diseases. For example, Thomas et al. (2016) explored the antidepressant and nootropic activities of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating the CNS active potential of the 2-azetidinone skeleton (Thomas et al., 2016).

properties

IUPAC Name

3-[5-[1-(4-butoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-3-11-28-16-8-6-14(7-9-16)21(27)25-12-15(13-25)20-23-18(24-29-20)17-5-4-10-22-19(17)26/h4-10,15H,2-3,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQRLTDKFXZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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